molecular formula C11H17N3O2 B13015918 N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

Cat. No.: B13015918
M. Wt: 223.27 g/mol
InChI Key: UBLVKEFUHHMXFH-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is a synthetic organic compound that features both an oxazole and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide typically involves the reaction of (5-methyl-1,3-oxazol-2-yl)methylamine with an acylating agent such as acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to neutralize the generated acid by-products .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Reduced forms of the oxazole ring.

    Substitution: Substituted oxazole derivatives.

Scientific Research Applications

N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-(pyrrolidin-3-yl)acetamide is unique due to its combination of an oxazole and a pyrrolidine ring, which can confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

N-[(5-methyl-1,3-oxazol-2-yl)methyl]-N-pyrrolidin-3-ylacetamide

InChI

InChI=1S/C11H17N3O2/c1-8-5-13-11(16-8)7-14(9(2)15)10-3-4-12-6-10/h5,10,12H,3-4,6-7H2,1-2H3

InChI Key

UBLVKEFUHHMXFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CN(C2CCNC2)C(=O)C

Origin of Product

United States

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